N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
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Overview
Description
N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and an ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired ethanimidamide .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and methoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide
- N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide
Uniqueness
N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
InChI Key |
JXBIHEYWYAMPRU-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N\O)/N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)N |
Origin of Product |
United States |
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